(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Overview
Description
(Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological properties . .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 3,4,5-trimethylaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide to form the benzo[d]thiazole ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole moiety with the pyrazole ring through a condensation reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzo[d]thiazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds to form dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the positions ortho to the nitrogen in the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Industry
Agrochemicals: The compound can be used in the development of new pesticides and herbicides due to its biological activity.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Lacks the (Z)-configuration, which may affect its biological activity.
1-methyl-N-(benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Lacks the trimethyl groups, potentially reducing its potency and selectivity.
N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the pyrazole ring, which may alter its reactivity and biological properties.
Uniqueness
The presence of the (Z)-configuration and the specific substitution pattern on the benzo[d]thiazole and pyrazole rings make (Z)-1-methyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide unique. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9-5-6-12-13(10(9)2)19(4)15(21-12)16-14(20)11-7-8-18(3)17-11/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAJLFHJQJZPCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=NN(C=C3)C)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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